

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Hydroxymethyl)benzonitrile**

Cat. No.: **B1590355**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)benzonitrile, also known as 2-cyanobenzyl alcohol, is a bifunctional aromatic molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive hydroxymethyl group and a versatile nitrile moiety ortho to each other on a benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and its applications, particularly within the pharmaceutical industry.

Molecular Structure and Identification

2-(Hydroxymethyl)benzonitrile is a substituted aromatic compound with the chemical formula C_8H_7NO .^{[1][2]} Its structure consists of a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a nitrile (-C≡N) group at the 1 and 2 positions, respectively.

Key Identifiers:

- CAS Number: 89942-45-0^{[1][2]}
- Molecular Formula: C_8H_7NO ^{[1][2]}

- Molecular Weight: 133.15 g/mol [\[1\]](#)[\[2\]](#)
- Synonyms: 2-Cyanobenzyl alcohol, 2-Cyanobenzenemethanol, α -Hydroxy-o-tolunitrile[\[1\]](#)

Physical Properties

The physical characteristics of **2-(hydroxymethyl)benzonitrile** are essential for its handling, storage, and use in chemical reactions. While some experimental values are well-documented, others, such as the melting point, can vary depending on the purity of the sample.

Property	Value	Source(s)
Appearance	Off-white to yellow solid	[3]
Melting Point	63 - 66 °C	[3]
Boiling Point	276 °C	[2] [4]
Density	1.16 g/cm ³	[2] [4]
Flash Point	121 °C	[2] [4]
Solubility	Slightly soluble in water, soluble in organic solvents.	[3] [5]
pKa	13.86 ± 0.10 (Predicted)	[4]

Storage and Handling: **2-(Hydroxymethyl)benzonitrile** should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[\[3\]](#)

Chemical Properties and Reactivity

The chemical behavior of **2-(hydroxymethyl)benzonitrile** is dictated by the interplay of its two functional groups: the nucleophilic hydroxymethyl group and the electrophilic nitrile group. This dual reactivity makes it a versatile synthetic intermediate.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo typical reactions of alcohols, most notably oxidation.

Oxidation to 2-Cyanobenzaldehyde: The hydroxymethyl group can be oxidized to an aldehyde, yielding 2-cyanobenzaldehyde, a valuable synthetic precursor.[6] This transformation can be achieved using various oxidizing agents, with manganese dioxide being a common choice for similar benzylic alcohols.[7]

Experimental Protocol: Oxidation of a Benzylic Alcohol to an Aldehyde

This protocol is a general procedure for the oxidation of a benzylic alcohol to the corresponding aldehyde using manganese dioxide, adapted from a similar transformation.[7]

Materials:

- Substituted benzyl alcohol (e.g., 4-methylol-3-methoxybenzonitrile)
- Manganese dioxide (MnO_2)
- Dichloromethane (CH_2Cl_4)

Procedure:

- In a round-bottom flask, dissolve the benzylic alcohol in dichloromethane.
- Add an excess of activated manganese dioxide (typically 3-10 molar equivalents) to the solution.[7]
- Stir the reaction mixture vigorously at a temperature between 35-45 °C.[7]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
- Wash the filter cake with additional dichloromethane.
- Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.
- Purify the product by column chromatography or recrystallization as needed.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other functionalities.

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(hydroxymethyl)benzoic acid.[8]

Reduction to Amine: The nitrile can be reduced to a primary amine (2-(aminomethyl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.[8]

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after acidic workup.[8]

Caption: Key reactions of **2-(hydroxymethyl)benzonitrile**.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of **2-(hydroxymethyl)benzonitrile**. While experimentally verified spectra for this specific compound are not readily available in public databases, predicted data and spectra of closely related compounds provide valuable insights.

¹H NMR Spectroscopy (Predicted) A predicted ¹H NMR spectrum can be found at ChemicalBook.[9] The expected signals would include:

- A singlet for the two protons of the hydroxymethyl group (-CH₂OH).
- A multiplet pattern for the four aromatic protons.
- A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted) Predicted ¹³C NMR data is also available.[10] The spectrum would be expected to show:

- A signal for the hydroxymethyl carbon (-CH₂OH).

- Six distinct signals for the aromatic carbons, including the carbon bearing the nitrile group and the carbon attached to the hydroxymethyl group.
- A signal for the nitrile carbon (-C≡N).

Infrared (IR) Spectroscopy The IR spectrum of **2-(hydroxymethyl)benzonitrile** would be characterized by the following key absorption bands:

- A broad O-H stretching band for the hydroxyl group, typically in the range 3200-3600 cm^{-1} .
- A sharp C≡N stretching band for the nitrile group, usually around 2220-2260 cm^{-1} .[\[11\]](#)
- C-H stretching bands for the aromatic ring and the CH_2 group.
- C-O stretching for the primary alcohol.

Mass Spectrometry In a mass spectrum, **2-(hydroxymethyl)benzonitrile** would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 133$. Common fragmentation patterns would involve the loss of water ($\text{M}-18$), the hydroxymethyl group ($\text{M}-31$), or the nitrile group ($\text{M}-26$).

Synthesis of **2-(Hydroxymethyl)benzonitrile**

A common synthetic route to **2-(hydroxymethyl)benzonitrile** involves the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

- 2-Cyanobenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol

- Water
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

- Dissolve 2-cyanobenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
- Slowly add sodium borohydride portion-wise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.
- Remove the alcohol solvent under reduced pressure.
- Extract the aqueous residue with diethyl ether or ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic layer to obtain the crude **2-(hydroxymethyl)benzonitrile**.
- Purify the product by column chromatography or recrystallization.

Applications in Drug Development and Research

2-(Hydroxymethyl)benzonitrile serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.^[12] Its bifunctional nature allows for the construction of complex scaffolds. Benzonitrile derivatives, in general, are crucial

intermediates in the production of a wide range of active pharmaceutical ingredients (APIs).[\[12\]](#) [\[13\]](#)

This compound is also used as a pharmaceutical reference standard, particularly in the quality control and analysis of active ingredients like Gimeracil.[\[1\]](#) Its presence as an impurity in drug substances is also monitored to ensure the safety and efficacy of the final product.

Conclusion

2-(Hydroxymethyl)benzonitrile is a versatile and valuable chemical compound with a rich set of physical and chemical properties. Its dual functionality makes it an important intermediate in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling is crucial for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. minio.scielo.br [minio.scielo.br]
- 2. 2-(Hydroxymethyl)benzonitrile CAS#: 89942-45-0 [m.chemicalbook.com]
- 3. Benzonitrile, 2-(Hydroxymethyl)- | Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-フルオロ-4-(ヒドロキシメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590355#what-are-the-physical-and-chemical-properties-of-2-hydroxymethyl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com